molecular formula C5H13NO5S B12593938 [Bis(2-hydroxyethyl)amino]methanesulfonic acid CAS No. 648909-35-7

[Bis(2-hydroxyethyl)amino]methanesulfonic acid

Cat. No.: B12593938
CAS No.: 648909-35-7
M. Wt: 199.23 g/mol
InChI Key: JDRSLPWHTUIYIT-UHFFFAOYSA-N
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Description

[Bis(2-hydroxyethyl)amino]methanesulfonic acid is a zwitterionic buffer commonly used in biochemical and molecular biology research. It is known for its ability to maintain a stable pH in solutions, particularly in the range of 6.2 to 7.6. This compound is valuable in various scientific applications due to its buffering capacity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Bis(2-hydroxyethyl)amino]methanesulfonic acid typically involves the reaction of methanesulfonyl chloride with diethanolamine. The reaction is carried out in an aqueous medium, and the product is purified through crystallization. The general reaction scheme is as follows:

CH3SO2Cl+HOCH2CH2NHCH2CH2OHCH3SO2N(CH2CH2OH)2+HCl\text{CH}_3\text{SO}_2\text{Cl} + \text{HOCH}_2\text{CH}_2\text{NHCH}_2\text{CH}_2\text{OH} \rightarrow \text{CH}_3\text{SO}_2\text{N(CH}_2\text{CH}_2\text{OH})_2 + \text{HCl} CH3​SO2​Cl+HOCH2​CH2​NHCH2​CH2​OH→CH3​SO2​N(CH2​CH2​OH)2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include additional steps such as filtration, drying, and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

[Bis(2-hydroxyethyl)amino]methanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonate compounds.

    Substitution: Esters and ethers.

Scientific Research Applications

[Bis(2-hydroxyethyl)amino]methanesulfonic acid is widely used in scientific research due to its buffering capacity and stability. Some of its applications include:

    Chemistry: Used as a buffer in various chemical reactions to maintain pH stability.

    Biology: Employed in cell culture media to provide a stable pH environment for cell growth.

    Medicine: Utilized in diagnostic assays and as a component in pharmaceutical formulations.

    Industry: Applied in the production of cosmetics and personal care products due to its mildness and stability.

Mechanism of Action

The buffering action of [Bis(2-hydroxyethyl)amino]methanesulfonic acid is due to its ability to accept and donate protons, thereby maintaining a stable pH in solutions. The compound interacts with hydrogen ions (H⁺) and hydroxide ions (OH⁻) to resist changes in pH. This mechanism is crucial in biological systems where pH stability is essential for enzymatic activities and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-[Bis(2-hydroxyethyl)amino]ethanesulfonic acid: Another zwitterionic buffer with similar properties.

    N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid: Known for its buffering capacity in a similar pH range.

Uniqueness

[Bis(2-hydroxyethyl)amino]methanesulfonic acid is unique due to its specific pH range and stability, making it suitable for a wide range of applications in scientific research and industry. Its ability to maintain pH stability in various conditions sets it apart from other buffers.

Properties

CAS No.

648909-35-7

Molecular Formula

C5H13NO5S

Molecular Weight

199.23 g/mol

IUPAC Name

[bis(2-hydroxyethyl)amino]methanesulfonic acid

InChI

InChI=1S/C5H13NO5S/c7-3-1-6(2-4-8)5-12(9,10)11/h7-8H,1-5H2,(H,9,10,11)

InChI Key

JDRSLPWHTUIYIT-UHFFFAOYSA-N

Canonical SMILES

C(CO)N(CCO)CS(=O)(=O)O

Origin of Product

United States

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